molecular formula C8H15NO2 B590698 Methyl 1-isopropyl-3-methylaziridine-2-carboxylate CAS No. 139092-82-3

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate

Cat. No.: B590698
CAS No.: 139092-82-3
M. Wt: 157.213
InChI Key: MTEIUMZJXOJPHH-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its strained ring structure, which imparts unique reactivity properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropylamine derivative with a suitable ester, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.

    Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the opening of the aziridine ring to form amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or alkoxides attack the aziridine ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, under basic or acidic conditions.

Major Products:

    Oxidation: Aziridine N-oxides.

    Reduction: Amines.

    Substitution: Substituted aziridines or ring-opened products.

Scientific Research Applications

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.

Comparison with Similar Compounds

    Ethyl 1-isopropyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-ethyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its analogs.

Properties

IUPAC Name

methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEIUMZJXOJPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N1C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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